Cresyl Violet-d6
Description
Cresyl Violet-d6 is a deuterated derivative of cresyl violet (C₁₉H₁₈ClN₃O), a histological stain widely used in neuroscience and histopathology for visualizing RNA- and DNA-rich neuronal structures . The deuterium substitution (six hydrogen atoms replaced with deuterium) enhances its utility as an internal standard in mass spectrometry (MS)-based assays, reducing isotopic interference and improving quantification accuracy for cresyl phosphate-modified proteins, such as butyrylcholinesterase (BChE) in human plasma . This compound retains the photophysical properties of its parent compound, including strong fluorescence and binding affinity to nucleic acids, making it valuable in both staining and analytical applications .
Properties
Molecular Formula |
C₁₉H₁₂D₆ClN₃O |
|---|---|
Molecular Weight |
345.86 |
Synonyms |
5-Amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium Chloride-d6; 5-Imino-N,N,10-trimethyl-5H-benzo[a]phenoxazin-9-amine Monohydrochloride-d6; 9-(Dimethylamino)-5-imino-10-methyl-5H-benzo[a]phenoxazine Monohydrochloride-d6; Cresole Violet-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cresyl Violet (Non-Deuterated)
- Applications :
- Limitations: Fluorescence quantum yield (ΦF = 0.54 in ethanol) is lower than some synthetic fluorophores, limiting sensitivity in photodynamic therapy . Susceptible to electronic structure changes under microwave irradiation, affecting DNA/RNA binding in nerve tissues .
Brilliant Cresyl Blue
- Applications :
- Key Differences :
Cresyl Fast Violet (CFV)
- Applications :
- Key Differences: Higher Raman scattering intensity than cresyl violet due to structural conjugation with fast violet groups. Not suitable for histological staining due to poor tissue penetration .
Ala-Pro-Cresyl Violet
- Applications :
- Key Differences :
Crystal Violet
- Applications :
- Key Differences :
Comparative Data Table
Research Findings and Implications
- This compound in Toxicology: Enables precise detection of cresyl phosphate-modified BChE, a biomarker for organophosphate exposure, with a 95–98% recovery rate in plasma .
- Superior Staining : Cresyl violet outperforms hematoxylin in RNA isolation (median RIN 7.4 vs. 7.6) while preserving tissue morphology .
- Photodynamic Limitations : Low ΦF restricts cresyl violet’s use in mitochondrial-targeted cancer therapies compared to coumarin-based photosensitizers .
Q & A
Q. What are the standard histological protocols for Cresyl Violet-d6 staining, and how can they be adapted for varying tissue fixation conditions?
this compound is commonly used for Nissl staining in neuroanatomical studies. A standardized protocol involves:
- Tissue Preparation : Perfusion fixation with 4% paraformaldehyde (PFA) followed by cryosectioning (100–200 μm thickness) .
- Staining : Immersion in 0.1–0.5% this compound solution (pH 4.0–4.5) for 10–20 minutes, followed by differentiation in ethanol and xylene .
- Optimization : Adjust staining duration based on tissue type (e.g., neural vs. epithelial). Over-staining in dense tissues (e.g., hippocampus) can be mitigated by reducing incubation time to 8 minutes .
Q. How does this compound interact with nucleic acids, and what controls are necessary to validate staining specificity?
this compound binds to RNA-rich regions (e.g., ribosomes in Nissl bodies) via electrostatic interactions. To validate specificity:
- Negative Controls : Pre-treat sections with RNase to eliminate RNA-dependent staining .
- Counterstaining : Combine with methyl green (DNA-specific) to distinguish nuclear vs. cytoplasmic signals .
- Quantitative Validation : Use spectrophotometry to measure absorbance peaks (550–590 nm) correlated with RNA concentration .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound staining intensity when conducting longitudinal studies?
Inconsistencies may arise from differences in tissue processing or dye solubility. Mitigation strategies include:
- Standardized Dye Preparation : Prepare fresh this compound solutions in acetate buffer (pH 4.2) to minimize precipitation .
- Cross-Validation : Use internal reference slides (e.g., control brain sections) in each staining batch to normalize intensity measurements .
- Statistical Adjustment : Apply ANOVA or mixed-effects models to account for batch effects in morphometric data .
Q. What methodological approaches enhance the reproducibility of this compound-based quantitation in neurodegenerative disease models?
Reproducibility challenges stem from heterogeneous tissue degradation. Recommended approaches:
- Automated Imaging : Use software like ImageJ to standardize area measurements in predefined regions (e.g., hippocampal subfields) .
- Blinded Analysis : Ensure multiple raters independently score staining patterns to reduce bias .
- Multi-Stain Correlation : Cross-reference this compound data with immunofluorescence (e.g., Aβ plaques in Alzheimer’s models) to confirm pathological correlations .
Q. How can this compound staining be integrated with RNA in situ hybridization (ISH) in the same tissue section without signal interference?
Sequential staining requires careful optimization:
- Order of Staining : Perform ISH first, as this compound’s acidic conditions may degrade RNA probes .
- Signal Separation : Use chromogenic ISH (e.g., DIG-labeled probes with NBT/BCIP) followed by this compound counterstaining, ensuring non-overlapping spectral profiles .
- Validation : Compare single-stained vs. dual-stained sections to confirm absence of cross-reactivity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in this compound-based neuronal counts across studies?
Discrepancies often arise from methodological variations:
- Section Thickness : Thicker sections (≥50 μm) may overcount neurons due to overlapping nuclei; use 20 μm sections for single-cell resolution .
- Staining Thresholds : Define intensity cutoffs for “positive” signals using histogram analysis in imaging software .
- Comparative Studies : Replicate counts with alternative stains (e.g., NeuN immunofluorescence) to resolve ambiguity .
Methodological Best Practices
- Tissue Preservation : Avoid over-fixation in PFA (>24 hours), which reduces RNA availability for this compound binding .
- Dye Stability : Store this compound solutions in amber vials at 4°C to prevent photodegradation .
- Ethical Compliance : Adhere to institutional guidelines for animal tissue use, including proper disposal of xylene-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
